molecular formula C12H14O3 B3142234 2-Methylpropyl 2-formylbenzoate CAS No. 500535-82-0

2-Methylpropyl 2-formylbenzoate

Cat. No.: B3142234
CAS No.: 500535-82-0
M. Wt: 206.24 g/mol
InChI Key: ZPKKLIIRYMJODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropyl 2-formylbenzoate can be synthesized through the esterification of 2-formylbenzoic acid with isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products Formed

    Oxidation: 2-Methylpropyl 2-carboxybenzoate.

    Reduction: 2-Methylpropyl 2-hydroxymethylbenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Methylpropyl 2-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formylbenzoate: Similar in structure but with a methyl ester group instead of an isobutyl group.

    Ethyl 2-formylbenzoate: Similar in structure but with an ethyl ester group instead of an isobutyl group.

    Propyl 2-formylbenzoate: Similar in structure but with a propyl ester group instead of an isobutyl group.

Uniqueness

2-Methylpropyl 2-formylbenzoate is unique due to its isobutyl ester group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl analogs.

Properties

IUPAC Name

2-methylpropyl 2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-12(14)11-6-4-3-5-10(11)7-13/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKKLIIRYMJODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpropyl 2-formylbenzoate
Reactant of Route 2
Reactant of Route 2
2-Methylpropyl 2-formylbenzoate
Reactant of Route 3
Reactant of Route 3
2-Methylpropyl 2-formylbenzoate
Reactant of Route 4
Reactant of Route 4
2-Methylpropyl 2-formylbenzoate
Reactant of Route 5
Reactant of Route 5
2-Methylpropyl 2-formylbenzoate
Reactant of Route 6
Reactant of Route 6
2-Methylpropyl 2-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.